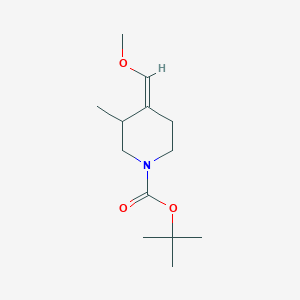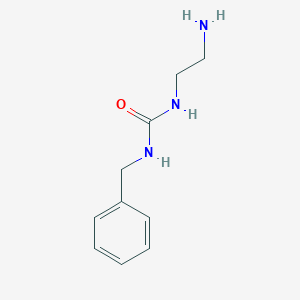
1-(2-Aminoethyl)-3-benzylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-3-benzylurea is an organic compound that features a urea moiety substituted with a benzyl group and an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Aminoethyl)-3-benzylurea can be synthesized through a multi-step process involving the reaction of benzyl isocyanate with 2-aminoethylamine. The reaction typically proceeds under mild conditions, with the isocyanate reacting with the amine to form the desired urea derivative. The reaction can be carried out in an organic solvent such as dichloromethane or toluene, and the product can be purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-(2-Aminoethyl)-3-benzylurea can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1-(2-Aminoethyl)-3-benzylurea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Aminoethyl)-3-benzylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
類似化合物との比較
1-(2-Aminoethyl)-3-benzylurea can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a benzyl group.
1-(2-Aminoethyl)-3-methylurea: Similar structure but with a methyl group instead of a benzyl group.
1-(2-Aminoethyl)-3-ethylurea: Similar structure but with an ethyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its hydrophobic interactions and binding affinity with target molecules, making it a valuable compound for various applications.
特性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC名 |
1-(2-aminoethyl)-3-benzylurea |
InChI |
InChI=1S/C10H15N3O/c11-6-7-12-10(14)13-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H2,12,13,14) |
InChIキー |
SMUJEJKXOTWAPY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




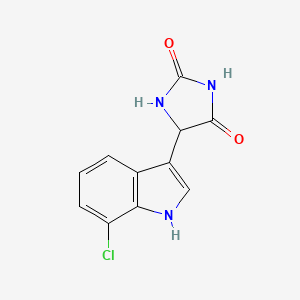
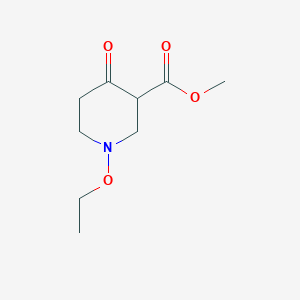
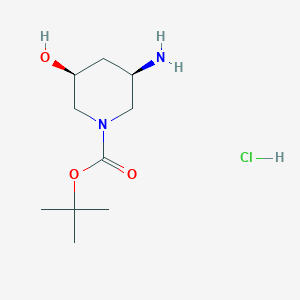
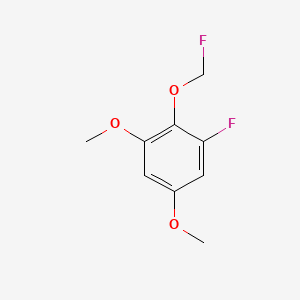

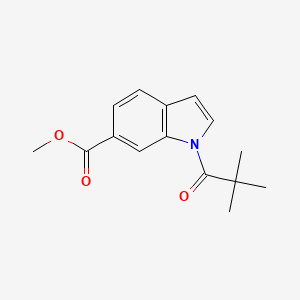
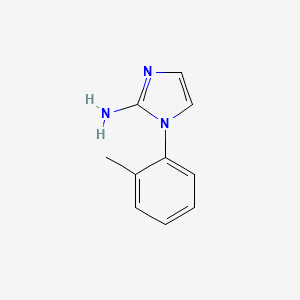

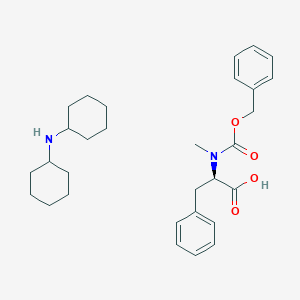

![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
